molecular formula C18H21N3O5S B2595951 3-{[1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine CAS No. 2034223-26-0

3-{[1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine

Cat. No.: B2595951
CAS No.: 2034223-26-0
M. Wt: 391.44
InChI Key: OFUIQXNPADCZAB-UHFFFAOYSA-N
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Description

3-{[1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine is a complex organic compound that features a unique combination of structural elements. This compound is characterized by the presence of a benzodioxepine ring, a pyrrolidine ring, and a pyridazine ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodioxepine ring, the sulfonylation of the pyrrolidine ring, and the coupling of these intermediates with the pyridazine ring.

    Formation of Benzodioxepine Ring: This step involves the cyclization of appropriate dihydroxybenzene derivatives with ethylene glycol under acidic conditions to form the benzodioxepine ring.

    Sulfonylation of Pyrrolidine Ring: The pyrrolidine ring is sulfonylated using sulfonyl chlorides in the presence of a base such as triethylamine.

    Coupling with Pyridazine Ring: The final step involves the coupling of the sulfonylated pyrrolidine intermediate with a halogenated pyridazine derivative under basic conditions, typically using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-{[1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the halogenated positions on the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridazine derivatives.

Scientific Research Applications

3-{[1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-{[1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dihydro-2H-1,5-benzodioxepine-7-thiol
  • 6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine
  • 3,4-Dihydro-2H-1,5-benzodioxepin-6-ylmethylamine

Uniqueness

3-{[1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine stands out due to its unique combination of structural elements, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)pyrrolidin-3-yl]oxy-6-methylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c1-13-3-6-18(20-19-13)26-14-7-8-21(12-14)27(22,23)15-4-5-16-17(11-15)25-10-2-9-24-16/h3-6,11,14H,2,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUIQXNPADCZAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OCCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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